molecular formula C13H20O3 B1251908 (6R,9S)-vomifoliol

(6R,9S)-vomifoliol

Cat. No. B1251908
M. Wt: 224.3 g/mol
InChI Key: KPQMCAKZRXOZLB-BXQPDHIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R,9S)-vomifoliol is a (6R)-vomifoliol. It is an enantiomer of a (6S,9R)-vomifoliol.

Scientific Research Applications

Inhibition of Leukotriene Release

A study by Yajima et al. (2009) synthesized four stereoisomers of roseoside, which includes vomifoliol glucosides, using glucose as a chiral resolving reagent. They found that these stereoisomers exhibited inhibitory activity on leukotriene release from mouse bone marrow-derived cultured mast cells, with the (6S)-isomers being about twice as active as (6R)-isomers (Yajima et al., 2009).

Potential Anti-Cancer and Insulin-Sensitizing Agent

Ubonta Sommart et al. (2012) isolated vomifoliol from the endophytic fungus Guignardia bidwellii PSU-G11 and found that it displayed mild cytotoxic activity against oral cavity cancer and African green monkey kidney fibroblast cell lines (Sommart et al., 2012). Lan Wang et al. (2011) discovered a novel α-glucosidase inhibitor, a derivative of vomifoliol, which exhibited strong anti-α-glucosidase activity and stimulated glucose uptake in HepG2 cells, suggesting potential as an insulin-sensitizing agent against Type 2 diabetes mellitus (Wang et al., 2011).

Immunomodulatory Effects

Xuexia Zhang et al. (2021) studied vomifoliol isolated from the mangrove plant Ceriops tagal and found it to significantly inhibit calcineurin (CN) in Jurkat cells, indicating potential as a natural immunosuppressant (Zhang et al., 2021).

Neuroprotective Effects

Mario A. Tan et al. (2020) investigated the neuroprotective effects of vomifoliol isolated from Tarenna obtusifolia Merr. against amyloid-beta-treated neuroblastoma SH-SY5Y cells. Vomifoliol showed moderate inhibition of amyloid-beta aggregation and exhibited neuroprotective effects (Tan et al., 2020).

Effect on Plant Physiology

Studies by L. Coke and K. Stuart (2004) showed that (+)-vomifoliol acted rapidly in stomatal closure in plant epidermal strips and had no significant effect on the germination of lettuce seeds or the growth of cucumber seedlings (Coke & Stuart, 2004), (Stuart & Coke, 2004).

properties

Product Name

(6R,9S)-vomifoliol

Molecular Formula

C13H20O3

Molecular Weight

224.3 g/mol

IUPAC Name

(4R)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m0/s1

InChI Key

KPQMCAKZRXOZLB-BXQPDHIASA-N

Isomeric SMILES

CC1=CC(=O)CC([C@@]1(/C=C/[C@H](C)O)O)(C)C

SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C

synonyms

vomifoliol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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